2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused pyrrole-quinoxaline core. The molecule features a 2-amino group at position 2 of the pyrrole ring and a carboxamide moiety at position 2. Unique structural elements include:
- Cyclohex-1-en-1-yl ethyl substituent: Attached to the pyrrole nitrogen, this group introduces a hydrophobic, conformationally constrained cyclic alkene, which may enhance binding to hydrophobic protein pockets .
- 3-Isopropoxypropyl amide: The N-terminal carboxamide is modified with a 3-isopropoxypropyl chain, differing from common ethoxypropyl analogs (e.g., in –5).
The molecular formula is C27H33N5O2 (estimated via analogy to –6), with a monoisotopic mass of approximately 483.26 g/mol.
Properties
IUPAC Name |
2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2/c1-17(2)32-16-8-14-27-25(31)21-22-24(29-20-12-7-6-11-19(20)28-22)30(23(21)26)15-13-18-9-4-3-5-10-18/h6-7,9,11-12,17H,3-5,8,10,13-16,26H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKXMKWVJAPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{26}N_{4}O_{2}
- Molecular Weight : 342.44 g/mol
- IUPAC Name : 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Structural Features
The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for various biological activities. The presence of the cyclohexene moiety and isopropoxypropyl group contributes to its unique pharmacological profile.
Research indicates that compounds similar to pyrroloquinoxalines exhibit diverse biological activities, including:
- Anticancer Activity : Pyrroloquinoxalines have been studied for their potential in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
- Antimicrobial Properties : Certain analogs have demonstrated efficacy against various bacterial strains.
Pharmacological Studies
A number of studies have investigated the pharmacological properties of this compound and its analogs:
Case Studies
- Cancer Research : A study published in Journal of Medicinal Chemistry evaluated various pyrroloquinoxaline derivatives, including this compound. It was found to inhibit the proliferation of MCF-7 breast cancer cells effectively, with mechanisms involving cell cycle arrest and apoptosis induction.
- Neuroprotection : In a neurobiology study, the compound was tested on primary neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, implicating its potential use in neurodegenerative diseases.
- Antimicrobial Activity : A recent investigation into the antimicrobial properties revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting its therapeutic potential in treating infections.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The target compound’s cyclohexenyl group confers higher lipophilicity (predicted LogP ~4.2) compared to analogs with aryl substituents (e.g., LogP ~3.5 for ). This may improve membrane permeability but reduce aqueous solubility.
- Steric Bulk : The 3-isopropoxypropyl chain in the target compound is bulkier than ethoxypropyl groups in –3. This could hinder metabolic oxidation but reduce solubility in polar solvents .
- Electronic Effects : Bromine in increases molecular weight and may enhance halogen bonding, whereas methoxy groups ( ) donate electron density, altering binding interactions.
Pharmacological Implications
- Target Selectivity : The cyclohexenyl group in the target compound and may favor interactions with hydrophobic binding pockets (e.g., ATP sites in kinases).
- Metabolic Stability : Isopropoxypropyl (target) vs. ethoxypropyl (–3): The former’s branched chain may resist cytochrome P450 oxidation, extending half-life .
- Synthetic Accessibility: Brominated ( ) and benzylidene-amino ( ) derivatives require multi-step synthesis, whereas methoxy-substituted analogs ( ) are more straightforward to prepare.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
